

Application Notes and Protocols for TFAX 594, SE in Live Cell Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TFAX 594, SE (Succinimidyl Ester) is a bright and photostable amine-reactive fluorescent dye ideal for labeling proteins and other biomolecules in live-cell imaging applications. Its brilliant red fluorescence, high quantum yield, and pH insensitivity make it an excellent choice for a wide range of fluorescence microscopy techniques, including confocal microscopy, super-resolution microscopy, and flow cytometry.[1][2] This document provides detailed protocols and application notes for the use of TFAX 594, SE in live-cell imaging, with a particular focus on labeling cell surface proteins to study dynamic cellular processes.

Properties of TFAX 594, SE

TFAX 594, SE is spectrally similar to other popular red fluorescent dyes such as Texas Red and Alexa Fluor® 594.[1][3] Its key characteristics are summarized in the table below, offering a comparative overview for experimental design. The high quantum yield and extinction coefficient contribute to its exceptional brightness, while its photostability allows for extended imaging sessions with minimal signal loss.[1] Furthermore, its fluorescence is stable over a broad pH range, which is a critical advantage for live-cell experiments where pH fluctuations can occur.

Table 1: Quantitative Data for TFAX 594, SE and a Comparable Dye



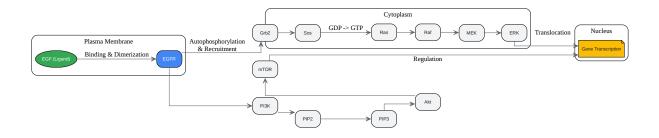
Property	TFAX 594, SE	Alexa Fluor® 594
Excitation Maximum (nm)	590	590
Emission Maximum (nm)	617	617
Quantum Yield	~0.66	0.66
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~92,000	73,000
Photostability	High	High
Signal-to-Noise Ratio	High	High
pH Sensitivity	Insensitive (pH 4-10)	Insensitive (pH 4-10)

Application in Live Cell Imaging: Visualizing Receptor Tyrosine Kinase Dynamics

A powerful application of TFAX 594, SE is the labeling of cell surface proteins to monitor their dynamics in real-time. For instance, studying the dimerization and subsequent signaling cascades of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), is crucial for understanding normal cellular function and disease progression, particularly in cancer biology. By conjugating TFAX 594, SE to a ligand or an antibody that specifically binds to an RTK, researchers can visualize receptor clustering, internalization, and trafficking in response to stimuli.

Below is a diagram illustrating the EGFR signaling pathway, a common subject of investigation in cell biology and drug development.





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Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.

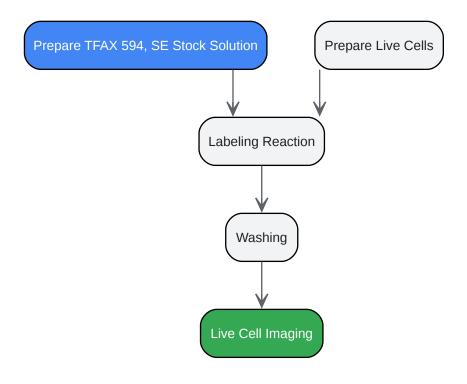
Experimental Protocols

The following protocols provide a detailed methodology for labeling live cell surface proteins with TFAX 594, SE and subsequent imaging.

Experimental Workflow

The overall workflow for live cell labeling with TFAX 594, SE is depicted in the diagram below.





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Caption: Experimental workflow for live cell labeling.

Protocol 1: Preparation of TFAX 594, SE Stock Solution

- Equilibrate the vial: Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent moisture condensation.
- Reconstitution: Dissolve the TFAX 594, SE in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mg/mL.
- Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Once an aliquot is thawed, it should be used promptly.

Protocol 2: Live Cell Surface Protein Labeling

This protocol is optimized for labeling cell surface proteins on adherent cells in a 35 mm imaging dish.

Materials:

· Live cells cultured on a glass-bottom imaging dish



- TFAX 594, SE stock solution (from Protocol 1)
- Live cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free cell culture medium, pre-warmed to 37°C)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Cell Preparation:
 - Grow cells to a desired confluency (typically 70-80%) on a glass-bottom imaging dish.
 - Just before labeling, gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins.
- Labeling Solution Preparation:
 - Dilute the TFAX 594, SE stock solution in pre-warmed live cell imaging buffer to a final concentration of 1-10 μg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup. A good starting point is 5 μg/mL.
 - Vortex the diluted solution briefly to ensure it is well-mixed.
- Labeling Reaction:
 - Remove the PBS from the cells and immediately add the labeling solution to the imaging dish, ensuring the cells are completely covered.
 - Incubate the cells at 37°C in a cell culture incubator for 15-30 minutes. The incubation time may need to be optimized to achieve sufficient labeling without causing significant endocytosis of the dye.
- Washing:
 - After incubation, gently aspirate the labeling solution.



 Wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye. Perform each wash for 5 minutes to ensure thorough removal of background fluorescence.

Imaging:

- Replace the final wash with fresh, pre-warmed live cell imaging buffer.
- The cells are now ready for live imaging on a fluorescence microscope equipped with appropriate filters for TFAX 594, SE (Excitation/Emission: ~590/617 nm).
- To minimize phototoxicity and photobleaching, use the lowest possible laser power that provides a good signal-to-noise ratio and minimize the exposure time.

Conclusion

TFAX 594, SE is a versatile and high-performance red fluorescent dye that offers significant advantages for live-cell imaging. Its brightness, photostability, and pH insensitivity make it a reliable tool for researchers studying the dynamics of proteins and other cellular components in real-time. By following the detailed protocols provided in these application notes, scientists and drug development professionals can effectively utilize TFAX 594, SE to gain deeper insights into complex cellular processes.

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